molecular formula C11H9NO4 B3353928 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 569344-27-0

7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No. B3353928
CAS RN: 569344-27-0
M. Wt: 219.19 g/mol
InChI Key: GMOINSXQLVGEOP-UHFFFAOYSA-N
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Description

“7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid” is a chemical compound with a molecular weight of 219.2 . It is a powder at room temperature . The IUPAC name for this compound is 7-methoxy-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-16-6-2-3-7-8 (11 (14)15)5-10 (13)12-9 (7)4-6/h2-5H,1H3, (H,12,13) (H,14,15) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid” are not available in the searched resources, quinoline derivatives have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 313-314 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The interesting pharmaceutical and biological activities of quinoline derivatives make them valuable in drug research and development . Therefore, future research could focus on exploring the therapeutic potential of “7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid” and its derivatives.

properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-9-5-8-6(2-3-10(13)12-8)4-7(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOINSXQLVGEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)NC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
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7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
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7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Reactant of Route 4
7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Reactant of Route 5
7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Reactant of Route 6
7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

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